1-(diphenylmethyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea
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Description
1-(diphenylmethyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the dihydrobenzo[b][1,4]dioxin-6-yl group have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These molecules are used in organic light-emitting devices (OLEDs) .
Mode of Action
Related compounds with the dihydrobenzo[b][1,4]dioxin-6-yl group have been shown to contribute to the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process in oleds . This process is dominant in these compounds due to 2 ET1 > ES1 .
Biochemical Pathways
Compounds containing the dihydrobenzo[b][1,4]dioxin-6-yl group have been found to be useful as immunomodulators , suggesting potential involvement in immune response pathways.
Result of Action
Related compounds with the dihydrobenzo[b][1,4]dioxin-6-yl group have been shown to contribute to the efficient device performance of oleds due to the tta contribution to the electroluminescent process .
Action Environment
The performance of related compounds in oleds may be influenced by factors such as temperature, ph, and the presence of other chemical species .
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-benzhydrylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(23-18-11-12-19-20(15-18)27-14-13-26-19)24-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-21H,11-15H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHHMSPQBCCFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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